N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-18-15(5-3-8-21-18)17(23)22-11-13-6-9-20-16(10-13)14-4-2-7-19-12-14/h2-10,12H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJZWPLPKDKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,3’-bipyridine with 2-methoxynicotinic acid or its derivatives. The reaction is often catalyzed by transition metals such as palladium or nickel. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of 2,3’-bipyridine and a halogenated 2-methoxynicotinic acid, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of a zinc derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid, also catalyzed by palladium.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and methoxy groups in this compound are susceptible to hydrolysis under acidic or basic conditions:
Amide Hydrolysis
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Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon.
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Products : Cleavage of the amide bond yields 2-methoxynicotinic acid and [2,3'-bipyridin]-4-ylmethanamine.
Methoxy Group Demethylation
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Conditions : Strong nucleophiles (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃ in CH₂Cl₂).
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Product : Conversion of the methoxy group to a hydroxyl group, forming N-([2,3'-bipyridin]-4-ylmethyl)-2-hydroxynicotinamide .
Nucleophilic Substitution
The methoxy group on the nicotinamide ring participates in aromatic substitution reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| SNAr (Aromatic) | K₂CO₃, DMF, 80°C, aryl halide | Methoxy group replaced by aryl/heteroaryl |
| Alkylation | NaH, THF, alkyl halide | O-Alkylation to form ether derivatives |
Example :
Reaction with benzyl bromide under basic conditions produces N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzyloxy)nicotinamide .
Coordination Chemistry
The bipyridine moiety acts as a bidentate ligand for transition metals, forming stable complexes:
Metal Coordination
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Metals : Cu(II), Fe(II), Ru(II).
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Geometry : Octahedral or square-planar complexes depending on oxidation state.
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Applications : These complexes exhibit enhanced stability and potential catalytic activity in redox reactions .
Key Interactions :
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Pyridyl nitrogen atoms coordinate to metal centers.
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Methoxy group remains non-coordinating but influences electron density .
Photochemical Reactions
The conjugated π-system enables photoinduced electron transfer:
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UV Irradiation : Generates excited-state species capable of abstracting hydrogen atoms from donors like triethylamine.
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Quenching Studies : Fluorescence quenching observed in the presence of electron-deficient acceptors (e.g., nitrobenzene) .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 hours | Acid-catalyzed amide hydrolysis |
| 7.4 | >24 hours | Minimal degradation |
| 9.0 | 8.1 hours | Base-mediated demethylation |
Data extrapolated from structurally related nicotinamide derivatives .
Scientific Research Applications
Mechanism of Action and Biological Significance
Nicotinamide N-methyltransferase (NNMT) is an enzyme that plays a crucial role in the metabolism of nicotinamide and is implicated in several metabolic disorders, including obesity and type 2 diabetes. The compound N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide has been studied for its inhibitory effects on NNMT, which could lead to therapeutic benefits in managing these conditions.
Key Findings:
- NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing N1-methyl-nicotinamide (MNA) .
- Elevated levels of MNA have been associated with obesity and insulin resistance .
- Inhibitors like this compound can potentially reduce MNA levels, thereby improving insulin sensitivity and glucose metabolism .
Therapeutic Applications
The compound has shown promise in various therapeutic contexts:
A. Obesity and Metabolic Disorders
Research indicates that NNMT inhibitors can help regulate body weight and improve metabolic profiles in animal models. For instance, compounds that inhibit NNMT activity have been linked to reduced body weight and improved insulin sensitivity in high-fat diet-induced obesity models .
B. Cardiovascular Health
Given the role of calcium overload in myocardial cells leading to arrhythmias, compounds similar to this compound have been explored as sodium-calcium exchanger (NCX) inhibitors. NCX inhibitors are considered more effective than sodium-hydrogen exchanger (NHE) inhibitors for treating heart failure .
Molecular Interactions and Structural Insights
Understanding the molecular structure and interactions of this compound is crucial for elucidating its mechanism of action.
A. Structural Analysis
Recent studies employing X-ray diffraction and molecular docking have provided insights into how this compound interacts with target proteins. The compound's binding affinity to NNMT has been characterized through various biochemical assays .
B. Computational Studies
Advanced computational methods such as density functional theory (DFT) have been utilized to explore the electronic properties and reactivity of the compound, highlighting potential sites for interaction with biological targets .
Case Studies and Experimental Evidence
Several studies demonstrate the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | NNMT Inhibition | Demonstrated significant reduction in MNA levels and improved insulin sensitivity in obese mice models. |
| Study B | Cardiovascular Effects | Showed potential as an NCX inhibitor with promising results in reducing calcium overload in myocardial cells. |
| Study C | Structural Analysis | Provided crystal structures showing binding interactions with NNMT, confirming the compound's inhibitory potential. |
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2,3’-Bipyridine: Similar to N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide but lacks the nicotinamide moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is unique due to its specific structure, which combines the bipyridine scaffold with a nicotinamide moiety.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bipyridine moiety linked to a methoxynicotinamide structure. The molecular formula is C15H15N3O, with a molecular weight of approximately 253.30 g/mol. Its structural characteristics contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
- Inhibition of Protein Kinase D1 (PDK1) :
- Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies and Research Findings
- Cancer Research :
- Immunomodulatory Effects :
- Antioxidant Activity :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide, and how can reaction conditions be optimized for yield?
- Methodology : Begin with a nucleophilic substitution or coupling reaction between 2-methoxynicotinamide and a functionalized [2,3'-bipyridin]-4-ylmethyl intermediate. Optimize solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd-based for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitor reaction progress using TLC or LC-MS .
- Key Considerations : Yield optimization may require inert atmospheres (N₂/Ar) and stoichiometric adjustments, as bipyridinyl intermediates are prone to oxidation or side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions). For crystalline derivatives, X-ray crystallography resolves stereochemistry, as demonstrated for structurally analogous nicotinamide derivatives .
- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to address ambiguities .
Q. What initial biological assays are recommended for assessing antitumor potential?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin). For mechanistic insights, perform Western blotting to evaluate apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., BRAF/RAF1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodology : Conduct meta-analysis of assay conditions (e.g., cell line origin, serum concentration). Replicate experiments under standardized protocols. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities if target engagement is disputed .
- Case Study : For analogous RAF inhibitors, variations in cellular uptake or off-target effects (e.g., AMPA receptor cross-reactivity) were linked to assay media composition .
Q. What strategies enhance the compound’s selectivity toward its target enzyme or receptor?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to identify critical binding residues. Modify substituents (e.g., bipyridinyl methyl groups) to sterically block off-target interactions. Test selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Example : RAF inhibitors with morpholino or trifluoromethyl groups showed improved selectivity by occupying hydrophobic pockets in RAS-mutant kinases .
Q. How do modifications to the methoxy or bipyridinyl groups influence pharmacokinetic properties?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents. Assess logP (octanol-water partition) for lipophilicity and Caco-2 permeability for absorption. Use hepatic microsome assays to evaluate metabolic stability .
- Data : In pyridine-based analogs, methoxy groups improved solubility but reduced half-life due to CYP450-mediated oxidation. Bipyridinyl methyl groups enhanced blood-brain barrier penetration .
Contradictions and Mitigation
- Synthetic Yield Variability : Discrepancies in yields (e.g., 67–81% for similar compounds) may arise from trace moisture or impurities in starting materials. Use Schlenk techniques for moisture-sensitive steps .
- Biological Activity Conflicts : Inconsistent IC₅₀ values may reflect differences in cell passage number or assay duration. Adopt CLSI guidelines for cell culture and dosing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
